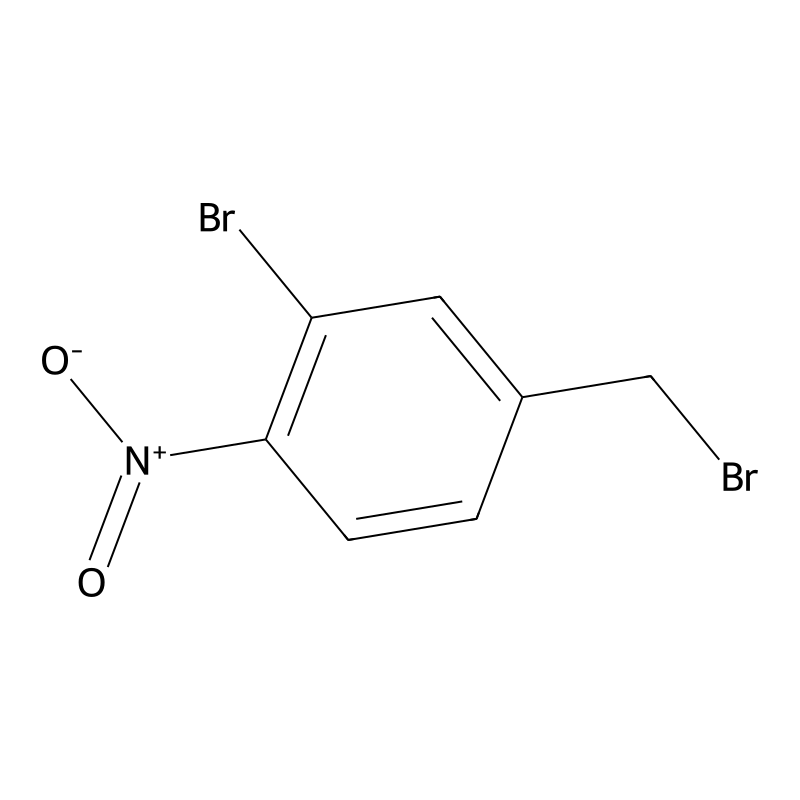

2-Bromo-4-bromomethyl-1-nitro-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-bromomethyl-1-nitro-benzene is an organic compound characterized by the molecular formula CHBrNO. It features a benzene ring with two bromine substituents and one nitro group, making it a derivative of nitrobenzene. This compound appears as a colorless crystalline solid and is primarily utilized as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. Its unique structure allows for various chemical transformations, enhancing its utility in synthetic applications .

The chemical reactivity of 2-Bromo-4-bromomethyl-1-nitro-benzene encompasses several types of reactions:

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron in hydrochloric acid.

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate .

The synthesis of 2-Bromo-4-bromomethyl-1-nitro-benzene typically involves the following steps:

- Bromination of 4-Nitrotoluene: The process begins with the bromination of 4-nitrotoluene using bromine in the presence of a catalyst such as iron(III) bromide, resulting in the formation of 4-bromomethyl-1-nitrotoluene.

- Further Bromination: The resulting compound undergoes additional bromination at the ortho position relative to the nitro group to yield 2-Bromo-4-bromomethyl-1-nitro-benzene.

In industrial settings, these reactions are conducted under controlled conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

2-Bromo-4-bromomethyl-1-nitro-benzene serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: It can be used to synthesize various pharmaceutical compounds due to its ability to participate in nucleophilic substitution reactions.

- Materials Science: This compound may also find applications in the development of new materials, particularly those requiring specific electronic or optical properties .

Several compounds share structural similarities with 2-Bromo-4-bromomethyl-1-nitro-benzene. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-methyl-1-nitrobenzene | Contains a methyl group instead of bromomethyl | Less reactive due to fewer halogen substituents |

| 2-Bromo-1-methyl-4-nitrobenzene | Different substitution positions | Varies in reactivity due to positional differences |

| 4-Bromomethyl-3-nitrotoluene | Similar nitro group but different halogen placement | May exhibit different reactivity patterns |

Uniqueness: The unique combination of two bromine atoms and one nitro group at specific positions makes 2-Bromo-4-bromomethyl-1-nitro-benzene particularly versatile for chemical modifications and synthetic applications. The bromomethyl group provides additional sites for further chemical transformations, distinguishing it from other similar compounds .